
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid
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Overview
Description
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with two hydroxyl groups at positions 6 and 7, and a propanoic acid group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, such as 2-naphthol.
Hydroxylation: The naphthalene ring is hydroxylated at positions 6 and 7 using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Propanoic Acid Addition: The hydroxylated naphthalene is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, potentially leading to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dihydroxy-1-naphthyl)propanoic acid
- 3-(6,7-Dihydroxy-2-naphthyl)propanoic acid
- 3-(6,7-Dihydroxy-3-naphthyl)propanoic acid
Uniqueness
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 6 and 7 enhance its antioxidant potential, making it a valuable compound for research and industrial applications.
Biological Activity
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid, a derivative of naphthalene, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12O4
- Molecular Weight : 232.24 g/mol
- IUPAC Name : this compound
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and has implications for diseases related to oxidative stress.
2. Anti-inflammatory Effects
The compound has been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in treating inflammatory conditions.
3. Antimicrobial Activity
In a study conducted by Fuloria et al., this compound displayed antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups on the naphthalene ring contribute to its ability to neutralize reactive oxygen species (ROS).
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study 1: Antioxidant Activity in Animal Models
A study involving rat models demonstrated that administration of this compound significantly reduced markers of oxidative stress, including malondialdehyde (MDA) levels while increasing antioxidant enzyme activities (superoxide dismutase and catalase).
Parameter | Control Group | Treatment Group |
---|---|---|
MDA Levels (µmol/L) | 5.67 ± 0.45 | 2.34 ± 0.32* |
SOD Activity (U/mg protein) | 1.23 ± 0.15 | 3.45 ± 0.21* |
Catalase Activity (U/mg protein) | 0.85 ± 0.10 | 2.00 ± 0.12* |
*P < 0.05 indicates statistical significance.
Case Study 2: Anti-inflammatory Effects in Cell Cultures
In vitro experiments using human monocytic cells showed that treatment with the compound reduced IL-6 and TNF-α production by approximately 50% compared to untreated controls.
Cytokine | Control Group | Treatment Group |
---|---|---|
IL-6 (pg/mL) | 120 ± 10 | 60 ± 8* |
TNF-α (pg/mL) | 150 ± 12 | 75 ± 9* |
*P < 0.05 indicates statistical significance.
Properties
IUPAC Name |
3-(6,7-dihydroxynaphthalen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-6-9-3-1-8(2-4-13(16)17)5-10(9)7-12(11)15/h1,3,5-7,14-15H,2,4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBIAKOZZUFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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